molecular formula C18H16BrN5 B11211362 7-(3-Bromophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(3-Bromophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11211362
M. Wt: 382.3 g/mol
InChI Key: SMWKAGPKKPVGEN-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a dimethylphenyl group attached to a dihydrotetrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining high standards of quality and consistency .

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated or hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated compounds .

Scientific Research Applications

7-(3-Bromophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-(3-Bromophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Bromophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16BrN5

Molecular Weight

382.3 g/mol

IUPAC Name

7-(3-bromophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16BrN5/c1-11-6-7-13(8-12(11)2)16-10-17(14-4-3-5-15(19)9-14)24-18(20-16)21-22-23-24/h3-10,17H,1-2H3,(H,20,21,23)

InChI Key

SMWKAGPKKPVGEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC(=CC=C4)Br)C

Origin of Product

United States

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